1H-Benzimidazole, 2-methyl-, monohydrochloride

Solubility Salt formulation Pharmaceutical intermediate

1H-Benzimidazole, 2-methyl-, monohydrochloride (CAS 1653-75-4) is the hydrochloride salt of 2-methylbenzimidazole, a heterocyclic compound featuring a fused benzene–imidazole ring system with a methyl substituent at the 2-position. The hydrochloride form (molecular formula C₈H₉ClN₂, molecular weight 168.63 g/mol) is a white to off-white crystalline solid with enhanced water solubility relative to its free base counterpart (CAS 615-15-6).

Molecular Formula C8H9ClN2
Molecular Weight 168.62 g/mol
CAS No. 1653-75-4
Cat. No. B160993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole, 2-methyl-, monohydrochloride
CAS1653-75-4
Molecular FormulaC8H9ClN2
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2N1.Cl
InChIInChI=1S/C8H8N2.ClH/c1-6-9-7-4-2-3-5-8(7)10-6;/h2-5H,1H3,(H,9,10);1H
InChIKeyWKFYYUYQBPMMAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazole, 2-methyl-, monohydrochloride (CAS 1653-75-4): Procurement-Relevant Physicochemical and Regulatory Profile


1H-Benzimidazole, 2-methyl-, monohydrochloride (CAS 1653-75-4) is the hydrochloride salt of 2-methylbenzimidazole, a heterocyclic compound featuring a fused benzene–imidazole ring system with a methyl substituent at the 2-position. The hydrochloride form (molecular formula C₈H₉ClN₂, molecular weight 168.63 g/mol) is a white to off-white crystalline solid with enhanced water solubility relative to its free base counterpart (CAS 615-15-6) . The compound is listed on the EPA TSCA Inventory and is commercially available at typical purities of 95–98% [1]. Its structural features—two nitrogen donor atoms in the imidazole ring and the electron-donating 2-methyl group—confer distinct physicochemical properties that differentiate it from unsubstituted benzimidazole and other 2-substituted analogs in both corrosion inhibition and biological applications.

Why 2-Methylbenzimidazole Monohydrochloride Cannot Be Freely Substituted by In-Class Analogs: Evidence-Based Differentiation


Despite the structural similarity among benzimidazole derivatives, substitution at the 2-position and the choice of salt form create quantifiable differences in solubility, corrosion inhibition efficacy, ferroelectric behavior, and biological activity spectrum that preclude generic interchange. The hydrochloride salt of 2-methylbenzimidazole offers aqueous solubility and handling stability advantages over the free base (CAS 615-15-6), which is only slightly soluble in water and requires alkaline conditions for dissolution . In corrosion inhibition, 2-methylbenzimidazole occupies an intermediate performance tier between unsubstituted benzimidazole and 2-mercaptobenzimidazole, with its inhibition efficiency being concentration- and medium-dependent [1]. Furthermore, 2-methylbenzimidazole exhibits unique ferroelectric switching behavior attributable to its pseudo-tetragonal crystal symmetry—a property absent in other benzimidazole isomers such as benzimidazole or 5-methylbenzimidazole [2]. These differences have direct consequences for formulation design, experimental reproducibility, and end-use performance, making compound-specific procurement essential.

Quantitative Differentiation Evidence for 1H-Benzimidazole, 2-methyl-, monohydrochloride (1653-75-4) Against Closest Analogs


Aqueous Solubility and Handling Stability: Hydrochloride Salt vs. Free Base

The hydrochloride salt form (CAS 1653-75-4) is reported to be water-soluble, whereas the free base 2-methylbenzimidazole (CAS 615-15-6) is only slightly soluble in water and requires dissolution in alcohols, ethers, hot water, or alkaline solutions . This solubility differential directly impacts formulation workflows, particularly in aqueous-based synthetic or biological assay environments. The hydrochloride salt also offers superior ambient stability and easier handling characteristics compared to the free base, reducing hygroscopicity-related variability .

Solubility Salt formulation Pharmaceutical intermediate

Corrosion Inhibition Efficiency Ranking: 2-Methylbenzimidazole vs. Benzimidazole and 2-Mercaptobenzimidazole

In a head-to-head electrochemical study using potentiodynamic polarization on mild steel in 1M HCl, the inhibition efficiency at 250 ppm inhibitor concentration was: 2-mercaptobenzimidazole (88%), 2-methylbenzimidazole (54%), and benzimidazole (lowest efficiency) [1][2]. The efficiency ranking (2-SH-BI > 2-CH₃-BI > BI) was consistent across the 50–250 ppm concentration range, with 2-methylbenzimidazole providing an intermediate level of protection. Molecular dynamics simulations further confirmed that 2-methylbenzimidazole adsorbs more stably on iron surfaces than unsubstituted benzimidazole [3].

Corrosion inhibition Mild steel Acidic media

Above-Room-Temperature Ferroelectricity with Two-Dimensional Switching: Unique to 2-Methylbenzimidazole

Among benzimidazole derivatives, 2-methylbenzimidazole is distinguished by its ability to support ferroelectric switching in two dimensions due to its pseudo-tetragonal crystal symmetry, with robust ferroelectricity maintained up to 400 K [1]. In contrast, three other benzimidazole isomers (benzimidazole, 5-methylbenzimidazole, and 5,6-dichloro-2-methylbenzimidazole) exhibit antiferroelectric behavior characterized by double P–E hysteresis curves rather than genuine ferroelectric switching [2]. The polarization–electric field (P–E) hysteresis measurements reveal a high electric polarization of 5–10 μC cm⁻² at room temperature for this compound family [3].

Ferroelectricity Organic ferroelectrics Dielectric materials

pKa and Basicity Differentiation: 2-Methylbenzimidazole vs. Isomeric and 2-Substituted Benzimidazoles

The thermodynamic pKa of 2-methylbenzimidazole is 6.15 ± 0.01 (measured by capillary electrophoresis at 25 °C), which positions it between benzimidazole (pKa ~5.5) and 2-amino derivatives [1]. This pKa value means that at physiological pH (7.4), 2-methylbenzimidazole exists predominantly in its neutral (free base) form, whereas at moderately acidic pH (e.g., pH 4–5), significant protonation occurs. The hydrochloride salt ensures the compound is already in its protonated, water-soluble form, advantageous for acidic formulation conditions [2]. The isomeric 5-methylbenzimidazole exhibits a lower pKa of 5.75 ± 0.01, reflecting the different electronic effects of substituent position [3].

pKa Acid-base equilibrium Protonation state

Antimicrobial Activity Spectrum: Gram-Negative Selectivity of 2-Methylbenzimidazole vs. Broader-Spectrum Derivatives

In a systematic study of 2-methylbenzimidazole and its zinc(II) complexes, Podunavac-Kuzmanović et al. reported that 2-methylbenzimidazole as the free ligand exhibits antimicrobial activity exclusively against Gram-negative bacteria (Pseudomonas aeruginosa and Bacillus sp.), with no significant activity against Gram-positive strains (Staphylococcus aureus, Sarcina lutea) or the yeast Candida pseudotropicalis [1]. This contrasts with the broader-spectrum activity of 1-benzyl-2-methylbenzimidazole and 1-(4-methylbenzyl)-2-methylbenzimidazole derivatives, which also inhibit Gram-positive organisms [2]. The copper(II) complex of 2-methylbenzimidazole with chloride counterion demonstrated an MIC of 60 μg/mL against Bacillus sp. and 125 μg/mL against S. aureus, representing a significant enhancement over the free ligand [3].

Antimicrobial Gram-negative bacteria Spectrum selectivity

Solubility Comparison in Organic Mono-Solvents: 2-Methylbenzimidazole vs. Benzimidazole

A comprehensive 2025 study by Jin et al. measured the solubility of 2-methylbenzimidazole in fifteen organic mono-solvents from 283.15 to 323.15 K and compared the data with benzimidazole solubility previously reported by the same group [1]. At 298.15 K, the solubility ranking was: n-pentanol > n-propanol > n-butanol > isopentanol > isobutanol > ethanol > isopropanol > methanol > ethyl acetate > acetone > methyl acetate > butyl acetate > propyl acetate > acetonitrile > water. The solubility behavior of 2-methylbenzimidazole differs measurably from that of benzimidazole across all solvents, with the methyl substituent contributing to enhanced solubility in alcohols due to favorable hydrophobic interactions [2].

Solubility thermodynamics Crystallization process design Solvent selection

Validated Application Scenarios for 1H-Benzimidazole, 2-methyl-, monohydrochloride (1653-75-4) Based on Quantitative Differentiation Evidence


Aqueous-Phase Synthesis of 2-Substituted Benzimidazole Pharmaceutical Intermediates

The water solubility of 2-methylbenzimidazole monohydrochloride, contrasted with the poor aqueous solubility of the free base, makes it the preferred starting material for aqueous-phase derivatization reactions (e.g., N1-alkylation, Mannich base formation) used in the synthesis of pharmaceutical benzimidazole derivatives . The hydrochloride salt eliminates the need for organic co-solvents or alkaline dissolution steps, simplifying reaction workup and improving atom economy in multi-step synthetic sequences. This advantage is particularly relevant for the preparation of chlormidazole hydrochloride and related bioactive molecules where the 2-methylbenzimidazole core is retained .

Intermediate-Performance Corrosion Inhibitor for Mild Steel in HCl Pickling and Acid Cleaning

With a quantified inhibition efficiency of 54% at 250 ppm in 1M HCl, 2-methylbenzimidazole is appropriate for mild steel corrosion protection in acid cleaning and pickling applications where 2-mercaptobenzimidazole (88% efficiency) cannot be used due to sulfur-related toxicity, odor, or environmental restrictions . The compound's performance significantly exceeds that of unsubstituted benzimidazole, positioning it as a cost-effective intermediate-efficiency option. Its adsorption follows the Langmuir isotherm model, enabling predictable, concentration-dependent protection .

Organic Ferroelectric Thin-Film Device Fabrication for Lead-Free Electronics

2-Methylbenzimidazole is the only benzimidazole derivative exhibiting genuine ferroelectricity (as opposed to antiferroelectricity) with two-dimensional polarization switching capability, thermally robust up to 400 K (127 °C) . Single crystals and thin films can be grown from ethanol or acetone solutions by evaporation, enabling low-cost fabrication of ferroelectric memory elements, capacitors, and piezoelectric sensors on flexible substrates . The absence of toxic lead or rare metals, combined with commercial availability of the hydrochloride precursor, supports scalable device prototyping. Researchers should procure the hydrochloride salt and convert to the free base as needed for crystal growth .

Gram-Negative Selective Antimicrobial Scaffold for Structure-Activity Relationship (SAR) Studies

The narrow, Gram-negative-selective antimicrobial profile of 2-methylbenzimidazole (active exclusively against Pseudomonas aeruginosa and Bacillus sp., with no activity against Gram-positive Staphylococcus aureus or Candida albicans) provides a well-characterized baseline for SAR studies . Systematic N1-functionalization (e.g., benzylation, methylbenzylation) has been shown to broaden the spectrum to include Gram-positive bacteria and fungi, while metal complexation (Cu²⁺, Zn²⁺, Pd²⁺) can reduce MIC values by >2-fold . This selectivity baseline makes 2-methylbenzimidazole monohydrochloride the logical starting material for medicinal chemistry programs exploring antimicrobial benzimidazole derivatives, as the hydrochloride salt simplifies dissolution in biological assay media .

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